N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
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Overview
Description
N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds are known for their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves condensation reactions, annulation of multiple bonds, or C-H functionalization of the thiazole moiety . For N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide, the synthetic route may involve the following steps:
Condensation Reaction: The condensation of triazolethiones with α-halomethylcarbonyl compounds in the presence of a base (e.g., sodium acetate) in acetone at room temperature.
Cyclization: Cyclization of the intermediate with aqueous sodium hydroxide.
Functionalization: Functionalization of the thiazole moiety to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimization of reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions to introduce or modify functional groups.
Reduction: Reduction reactions to convert specific functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives, such as:
Thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones: Known for their analgesic and anti-inflammatory activities.
5-aryl(heteryl)idene-thiazolo[3,2-b][1,2,4]triazole-6-ones: Investigated for their anticancer properties.
Uniqueness
N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is unique due to its specific substitution pattern, which may confer distinct biological activities and improved pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C21H18FN5O3S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C21H18FN5O3S/c1-30-17-7-5-15(6-8-17)24-20(29)19(28)23-10-9-16-12-31-21-25-18(26-27(16)21)13-3-2-4-14(22)11-13/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) |
InChI Key |
HIXNNUHBSYHEAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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